4-Methylpyrido[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
28732-71-0 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-methylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H7N3/c1-6-7-3-2-4-9-8(7)11-5-10-6/h2-5H,1H3 |
InChI Key |
YYQNPTVEZIUEDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=N1 |
Origin of Product |
United States |
Significance of Pyrido 2,3 D Pyrimidine Derivatives in Chemical and Biological Research
Pyrido[2,3-d]pyrimidine (B1209978) derivatives are recognized as a "privileged scaffold" in drug discovery, a term used to describe molecular structures that are capable of binding to multiple biological receptors. nih.gov Their structural similarity to endogenous molecules like purines, pteridines, and quinazolines allows them to interact with a wide range of biological targets. nih.gov This has led to the investigation and development of pyrido[2,3-d]pyrimidine derivatives with a broad spectrum of pharmacological activities. researchgate.netrsc.org
Extensive research has demonstrated that these compounds exhibit significant potential as antitumor, antibacterial, anticonvulsant, and anti-inflammatory agents. nih.govrsc.org A particularly prominent area of investigation is their role as kinase inhibitors. mdpi.comrsc.org Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.govrsc.org
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been developed as potent inhibitors of various kinases, including:
Tyrosine kinases (e.g., ZAP-70, Src, Abl) mdpi.comexlibrisgroup.com
Phosphoinositide 3-kinases (PI3K) nih.gov
Mammalian target of rapamycin (B549165) (mTOR) nih.gov
Cyclin-dependent kinases (CDKs) rsc.org
PIM-1 kinase rsc.org
The ability of these compounds to target fundamental cellular processes has made them a focal point in the quest for new cancer therapies. researchgate.netnih.gov For instance, certain derivatives have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit cell cycle progression. rsc.orgnih.gov
Table 1: Investigated Biological Activities of Pyrido[2,3-d]pyrimidine Derivatives
| Biological Activity | Therapeutic Target/Area | Reference(s) |
|---|---|---|
| Anticancer | Kinase Inhibition, Apoptosis Induction | nih.gov, nih.gov, researchgate.net |
| Antibacterial | Bacterial Growth Inhibition | nih.gov, rsc.org |
| Anti-inflammatory | Inflammatory Pathway Modulation | researchgate.net |
| Anticonvulsant | Central Nervous System | rsc.org |
| Kinase Inhibition | ZAP-70, PI3K, mTOR, PIM-1 | mdpi.com, rsc.org, nih.gov |
Overview of the Pyrido 2,3 D Pyrimidine Core Structure and Its Research Relevance
Strategies for Pyrido[2,3-d]pyrimidine Core Construction
The construction of the bicyclic pyrido[2,3-d]pyrimidine core is primarily achieved by building the pyridine ring onto a pre-existing, appropriately substituted pyrimidine. The key starting materials are typically 4-aminopyrimidine (B60600) or its derivatives, which possess a nucleophilic amino group and an activated C-5 position, both crucial for the annulation of the second ring. Several synthetic strategies have been developed, broadly categorized into condensation reactions and multicomponent reactions.
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of pyrido[2,3-d]pyrimidines. These methods involve the reaction of an aminopyrimidine with a molecule that provides the necessary carbon atoms to form the pyridine ring, typically a 1,3-dicarbonyl compound or a related species.
A well-established method for the synthesis of the pyrido[2,3-d]pyrimidine skeleton involves the condensation of 4-aminopyrimidines with 1,3-dicarbonyl compounds. jocpr.com This reaction is versatile, allowing for the introduction of various substituents onto the newly formed pyridine ring. For the specific synthesis of this compound, a logical precursor would be 4-aminopyrimidine, and a suitable 1,3-dicarbonyl compound would be one that can provide the methyl group at the 4-position of the final product.
While a direct literature preparation of this compound via this method is not extensively documented, the general reaction is well-precedented. For instance, the reaction of 6-aminouracil (B15529) with acetylacetone (B45752) in phosphoric acid yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com This demonstrates the principle of using a β-diketone to construct the pyridine ring.
A plausible synthetic route to this compound would involve the reaction of 4-aminopyrimidine with a three-carbon synthon that possesses a methyl group at the appropriate position.
| Starting Material 1 | Starting Material 2 | Product | Conditions | Reference |
| 6-Aminouracil | Acetylacetone | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | Phosphoric acid, heat | jocpr.com |
| 2,4-Diaminopyrimidin-6(1H)-one | 2-Methyl-3-oxopentanal | 2-Amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(3H)-one | 85% Phosphoric acid | jocpr.com |
| 6-Amino-1,3-dimethyluracil | Malonic acid derivatives | 6-Substituted-5-hydroxypyrido[2,3-d]pyrimidin-7-ones | Not specified | jocpr.com |
This table presents examples of condensation reactions leading to pyrido[2,3-d]pyrimidine derivatives.
Three-Component Reactions (TCRs)
Three-Component Reactions (TCRs)
Three-component reactions (TCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. Several TCRs have been developed for the synthesis of the pyrido[2,3-d]pyrimidine core.
One notable three-component strategy involves the reaction of an aldehyde, an alkyl nitrile, and an aminopyrimidine. jocpr.com This method allows for the versatile introduction of substituents at various positions of the pyrido[2,3-d]pyrimidine ring system. The reaction is often catalyzed and can be performed under various conditions, including thermal, microwave irradiation, or ultrasonic irradiation. jocpr.com
To synthesize this compound using this approach, one could envision a reaction between formaldehyde (B43269) (or a formaldehyde equivalent), a nitrile that can provide the remaining atoms for the pyridine ring, and 4-aminopyrimidine. The methyl group at the 4-position would need to be introduced through one of the reactants.
| Component 1 | Component 2 | Component 3 | Product Type | Reference |
| Aromatic Aldehydes | Alkyl Nitriles | 4-Aminopyrimidines | Substituted Pyrido[2,3-d]pyrimidines | jocpr.com |
| Aldehydes | Malononitrile | 6-Amino-1,3-dimethyluracil | Pyrido[2,3-d]pyrimidine derivatives | researchgate.net |
This table illustrates the general components used in this type of three-component reaction.
A widely utilized three-component reaction for the synthesis of pyrido[2,3-d]pyrimidine derivatives involves the condensation of aromatic aldehydes, malononitrile, and 4(6)-aminouracil or its derivatives. researchgate.netnih.gov This reaction typically proceeds via a domino Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization sequence. While this specific reaction leads to derivatives with a substituent at the 7-position (derived from the aldehyde), it highlights the power of multicomponent reactions in this field.
| Aldehyde | Active Methylene (B1212753) Compound | Pyrimidine | Catalyst/Conditions | Product Type |
| Aromatic Aldehydes | Malononitrile | 6-Aminouracil | KF-Al2O3 | 7-Aryl-5-amino-pyrido[2,3-d]pyrimidine-2,4-diones |
| Various Aldehydes | Malononitrile | 6-Amino-1,3-dimethyluracil | Triethylbenzylammonium chloride (TEBAC), water | Pyrido[2,3-d]pyrimidine derivatives |
| Aromatic Aldehydes | Malononitrile | 6-Aminouracil | L-Proline, water | Functionalized Pyrido[2,3-d]pyrimidines |
This table showcases examples of the three-component reaction leading to various pyrido[2,3-d]pyrimidine derivatives.
In line with the principles of green chemistry, solvent-free multicomponent reactions have been developed for the synthesis of pyrido[2,3-d]pyrimidine derivatives. These reactions are often carried out by heating a mixture of the reactants in the presence of a catalyst, or in some cases, without any catalyst. This approach minimizes waste and can lead to higher yields and simpler work-up procedures.
For example, the one-pot reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines has been reported to yield 4-substituted aminopyrido[2,3-d]pyrimidines under solvent-free conditions. While this specific reaction builds the pyrimidine ring onto a pyridine, it exemplifies the trend towards solvent-free multicomponent syntheses in this area.
An in-depth exploration of the chemical compound this compound is presented in this article, with a singular focus on its synthesis and the introduction of functional groups to its core structure. This document strictly adheres to the outlined topics, providing a detailed and scientifically accurate overview of relevant chemical methodologies.
Advanced Spectroscopic and Structural Characterization of Pyrido 2,3 D Pyrimidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and neighboring protons for each type of proton in a molecule. In the case of pyrido[2,3-d]pyrimidine (B1209978) derivatives, the aromatic protons on the pyridine (B92270) and pyrimidine (B1678525) rings exhibit characteristic chemical shifts in the downfield region of the spectrum, typically between δ 7.0 and 9.5 ppm. researchgate.net The methyl group protons at the C4 position of 4-Methylpyrido[2,3-d]pyrimidine would be expected to appear as a singlet in the upfield region, around δ 2.5 ppm. chemicalbook.com The specific chemical shifts and coupling constants (J values) between adjacent protons are critical for assigning the signals to the correct protons in the fused ring system. For instance, the protons on the pyridine ring will show characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their neighboring protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.100 | s | - |
| H-5 | 7.180 - 7.244 | m | - |
| H-6 | 8.556 - 8.613 | m | - |
| 4-CH₃ | 2.539 | s | - |
| This table is based on data for the related compound 4-Methylpyrimidine and provides expected ranges for this compound. chemicalbook.com |
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 157.0 - 158.1 |
| C-4 | 160.7 - 161.4 |
| C-4a | 85.8 - 90.6 |
| C-5 | 17.2 |
| C-6 | 30.3 - 30.5 |
| C-7 | 171.5 - 171.7 |
| C-8a | 155.7 - 156.3 |
| 4-CH₃ | ~20-25 |
| This table is based on data for various pyrido[2,3-d]pyrimidine derivatives and provides expected ranges for this compound. gencat.cat |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group has a characteristic absorption frequency. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, C=N and C=C stretching vibrations within the fused aromatic rings, and various bending vibrations. The presence of a methyl group would be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations around 1450 and 1375 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.netnist.govnih.gov
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (CH₃) | 2975 - 2950 and 2880 - 2860 |
| C=N Stretch | 1620 - 1550 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| CH₃ Bending | ~1460 and ~1375 |
| Aromatic C-H Bending | 900 - 675 |
| This table presents generally expected IR absorption ranges for the functional groups in this compound. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). For this compound (C₈H₇N₃), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the pyrido[2,3-d]pyrimidine ring system can involve the loss of small molecules like HCN, N₂, or radicals such as CH₃, leading to characteristic fragment ions. sapub.org The molecular ion of the parent pyrido[2,3-d]pyrimidine has been observed at m/z 131. nih.gov For 4-methylpyrimidine, the molecular ion is the base peak at m/z 94, and a significant fragment is observed at m/z 54, corresponding to the loss of a CH₃-C≡CH molecule. sapub.org
| Ion | m/z | Identity |
| [M]⁺ | 145 | Molecular Ion |
| [M-HCN]⁺ | 118 | Loss of hydrogen cyanide |
| [M-CH₃]⁺ | 130 | Loss of methyl radical |
| This table presents hypothetical fragmentation data for this compound based on common fragmentation patterns of related heterocycles. |
Computational Chemistry and Theoretical Investigations of Pyrido 2,3 D Pyrimidine Analogues
Quantum Chemical Calculations
Quantum chemical calculations have emerged as a cornerstone of modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. These methods are broadly applied to understand the electronic and structural properties of pyrido[2,3-d]pyrimidine (B1209978) derivatives, providing a theoretical foundation for their observed biological activities.
Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. It is frequently employed to investigate the properties of pyrido[2,3-d]pyrimidine systems. DFT calculations can elucidate various molecular characteristics, from the electronic distribution to thermodynamic stability, offering a comprehensive picture of the molecule's behavior at the atomic level.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's chemical stability and reactivity.
For various pyrido[2,3-d]pyrimidine derivatives, DFT calculations have been used to determine these energies. For instance, a study on 2,4-diaminopyrido[2,3-d]pyrimidines utilized DFT to analyze their electronic properties researchgate.net. While specific values for 4-Methylpyrido[2,3-d]pyrimidine are not provided, the general trend observed in related systems suggests that the introduction of a methyl group, an electron-donating substituent, would likely raise the HOMO energy level and have a smaller effect on the LUMO energy, potentially leading to a slightly reduced HOMO-LUMO gap compared to the unsubstituted parent compound. A smaller energy gap generally implies higher reactivity.
Table 1: Representative HOMO-LUMO Energies for a Pyrido[1,2-a]pyrimidine Analogue Calculated at the B3LYP/6-311++G(d,p) Level of Theory mdpi.com
| Parameter | Energy (eV) |
| EHOMO | Value not explicitly stated in the provided text |
| ELUMO | Value not explicitly stated in the provided text |
| Energy Gap (ΔE) | Value not explicitly stated in the provided text |
Note: The table above is a template based on available data for a related pyridopyrimidine system. Specific values for this compound would require dedicated calculations.
Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface.
In studies of pyrido[2,3-d]pyrimidine analogues, MEP analysis consistently reveals that the nitrogen atoms of the pyrimidine (B1678525) and pyridine (B92270) rings are regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions near electron-withdrawing groups exhibit positive potential (electron-poor), indicating sites for nucleophilic attack. For this compound, the methyl group would introduce a region of slight negative potential due to its electron-donating nature. The precise MEP map would highlight the interplay between the electron-donating methyl group and the inherent electron-withdrawing character of the nitrogen atoms in the heterocyclic rings.
Electronegativity (χ) : Measures the power of a molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance to change in electron distribution. A higher hardness value indicates greater stability and lower reactivity.
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
Calculations on related heterocyclic systems demonstrate how these parameters can be used to compare the reactivity of different derivatives. For this compound, the electron-donating methyl group would be expected to decrease its electronegativity and electrophilicity index while slightly decreasing its chemical hardness compared to the unsubstituted parent compound.
Table 2: Conceptual DFT Reactivity Descriptors (Illustrative for a Pyrido[2,3-d]pyrimidine Analogue)
| Parameter | Formula | Expected Trend for 4-Methyl Derivative |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Decrease |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Decrease |
| Global Electrophilicity Index (ω) | χ²/2η | Decrease |
Note: The expected trends are qualitative and based on the electronic nature of the methyl group. Actual values require specific calculations.
DFT calculations can also be used to predict the thermodynamic properties of molecules, such as their standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These parameters are crucial for understanding the stability and feasibility of chemical reactions involving the compound.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.
Functionals : A variety of functionals are available, ranging from local-density approximation (LDA) and generalized gradient approximation (GGA) to hybrid functionals. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and has been shown to provide reliable results for a wide range of organic molecules, including pyrido[2,3-d]pyrimidine derivatives mdpi.comrsc.org.
Basis Sets : The basis set is a set of mathematical functions used to describe the atomic orbitals. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly employed in studies of these systems mdpi.comrsc.org. The inclusion of polarization functions (d,p) and diffuse functions (++) is often necessary to accurately describe the electronic structure, especially for systems with heteroatoms and potential for hydrogen bonding.
A study on a 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate derivative utilized the B3LYP functional with the 6-311++G(d,p) basis set to optimize the geometry and compute electronic properties, demonstrating the applicability of this level of theory to related systems mdpi.com. Similarly, research on the photoinduced dehydrogenation of pyrido[2,3-d]pyrimidin-7(8H)-ones also employed the B3LYP/6-311++G(d,p) level of theory rsc.org. These examples suggest that this combination of functional and basis set would be a suitable choice for obtaining accurate computational data for this compound.
Density Functional Theory (DFT) Studies
Molecular Modeling and Simulation
Molecular modeling and simulation have become indispensable tools in modern drug discovery, offering a window into the dynamic world of molecular interactions. For pyrido[2,3-d]pyrimidine analogues, these techniques provide crucial insights into how these compounds bind to their targets, the stability of these interactions, and the key structural features that drive their biological activity.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the binding modes of pyrido[2,3-d]pyrimidine derivatives with their protein targets.
Molecular docking simulations are pivotal in predicting the binding affinity and the specific conformation a ligand adopts within the active site of a protein. For instance, studies on pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting Monopolar spindle 1 (Mps1) kinase have demonstrated a strong correlation between predicted binding free energies and experimental IC50 values. mdpi.com This predictive power allows for the ranking of potential inhibitors before their synthesis and experimental testing, thereby streamlining the drug discovery process. mdpi.com
In a study of pyrido[3,4-d]pyrimidine derivatives, the calculated binding free energies for four different inhibitors against Mps1 were found to be -29.07, -38.46, -39.95, and -35.11 kcal/mol, which was consistent with their experimental activities. mdpi.com This highlights the ability of molecular docking to generate reliable conformations and predict binding affinities. mdpi.com
Table 1: Predicted Binding Free Energies of Pyrido[3,4-d]pyrimidine Inhibitors against Mps1
| Compound | Binding Free Energy (kcal/mol) |
|---|---|
| A | -29.07 ± 3.37 |
| BOS172722 | -38.46 ± 2.97 |
| C | -39.95 ± 3.52 |
| D | -35.11 ± 3.25 |
Data from a study on pyrido[3,4-d]pyrimidine inhibitors and Mps1, where lower binding free energy indicates stronger binding. mdpi.com
The stability of a protein-ligand complex is largely dictated by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.comgatech.edu Molecular docking studies are crucial for identifying these key interactions.
For pyrido[3,4-d]pyrimidine inhibitors of Mps1, docking studies revealed that the pyrimidine ring consistently forms a hydrogen bond with the backbone of residue Gly605 in the hinge region of the kinase. mdpi.com Furthermore, hydrophobic interactions with residues such as Val539, Ala551, and Leu654 were identified as important for the binding of these compounds. mdpi.com The presence or absence of specific interactions, like a hydrogen bond with Lys529, was found to be a discriminating factor for the activity of different inhibitors. mdpi.com
Table 2: Key Non-Covalent Interactions of Pyrido[3,4-d]pyrimidine Inhibitors with Mps1
| Interaction Type | Interacting Residues |
|---|---|
| Hydrogen Bonding | Gly605, Lys529 |
| Hydrophobic Interactions | Val539, Ala551, Glu603, Cys604, Ile607, Leu654 |
Data from molecular docking studies of pyrido[3,4-d]pyrimidine inhibitors with Mps1. mdpi.com
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This allows for a more comprehensive understanding of the stability and conformational dynamics of the complex.
MD simulations are employed to assess the stability of the protein-ligand complex under physiological conditions. By analyzing parameters such as the root mean square deviation (RMSD) and the radius of gyration (Rg) over the simulation time, researchers can determine if the ligand remains stably bound in the active site. nih.gov
In a 200 ns MD simulation of Mps1 in complex with pyrido[3,4-d]pyrimidine inhibitors, the RMSD of the complexes was found to be lower than that of the protein alone, indicating that ligand binding stabilized the protein structure. nih.gov The average RMSD values for the four complexes were 3.55 Å, 2.76 Å, 2.86 Å, and 2.97 Å, respectively. nih.gov A decreasing radius of gyration during the simulation further suggested that the protein conformation became more compact and stable upon ligand binding. nih.gov
Table 3: Average RMSD of Mps1-Inhibitor Complexes from MD Simulations
| Complex | Average RMSD (Å) |
|---|---|
| Protein-A | 3.55 ± 0.22 |
| Protein-BOS172722 | 2.76 ± 0.22 |
| Protein-C | 2.86 ± 0.27 |
| Protein-D | 2.97 ± 0.22 |
Data from a 200 ns molecular dynamics simulation. nih.gov
Essential dynamics (ED) and principal component analysis (PCA) are powerful techniques used to analyze the large-scale collective motions of atoms in a protein from MD simulation trajectories. researchgate.net By projecting the trajectory onto a smaller number of principal components (PCs), which represent the dominant modes of motion, the complex conformational landscape can be simplified and visualized.
PCA of MD trajectories for a target protein complexed with a ligand can reveal different conformational states, including stable, intermediate, and unstable conformations. researchgate.net This analysis helps to understand the flexibility of the protein and how ligand binding might alter its dynamics, providing further insights into the mechanism of action.
Computational Structure-Activity Relationship (SAR) Studies for Pyrido[2,3-d]pyrimidine Derivatives
Computational Structure-Activity Relationship (SAR) studies are pivotal in modern medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyrido[2,3-d]pyrimidine derivatives, which are recognized for a wide spectrum of pharmacological activities, computational SAR provides a rational basis for the design of new, more potent, and selective therapeutic agents. researchgate.netnih.gov These studies investigate the intricate connections between the three-dimensional structure of the molecules and their interactions with biological targets. nih.gov The core pyrido[2,3-d]pyrimidine scaffold is considered essential for the anticancer activity of these compounds. researchgate.net By analyzing these relationships, researchers can predict the activity of novel analogues, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
Correlation of Electronic and Structural Features with Biological Activity
The biological activity of pyrido[2,3-d]pyrimidine derivatives is profoundly influenced by their electronic and structural characteristics. SAR studies have illuminated several key correlations that guide the modification of this scaffold to enhance therapeutic efficacy.
Electronic Effects: The electronic nature of substituents on the pyrido[2,3-d]pyrimidine ring system plays a critical role in modulating biological activity. For instance, in studies of anticancer agents, the presence of electron-withdrawing groups, such as chloro groups on a phenyl substituent, was found to be more favorable for activity against both HepG2 (hepatic adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines compared to electron-donating groups like a methoxy (B1213986) group. mdpi.com Conversely, converting a thioxo group to a hydrophilic, electron-rich hydrazide moiety significantly enhanced anti-hepatic cancer activity, suggesting that the electronic properties of the substituent can positively impact anticancer effects. nih.gov
Structural (Steric) Effects: The size and spatial arrangement of substituents are also crucial determinants of activity. The addition of a sterically bulky group to certain positions on the scaffold has been shown to reduce anticancer efficacy. nih.gov In a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives investigated as eukaryotic elongation factor-2 kinase (eEF-2K) inhibitors, specific substitutions were found to be optimal for activity. An ethyl group at the R¹ position, a carboxamide group (CONH₂) at R², and a cyclopropyl (B3062369) group at R³ were identified as the most effective, highlighting the precise structural requirements for potent inhibition. nih.gov
The following table summarizes key SAR findings for pyrido[2,3-d]pyrimidine derivatives based on computational and biological studies.
| Scaffold/Derivative | Target/Activity | Key Structural/Electronic Feature | Effect on Activity | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | Anticancer | Core pharmacophore | Essential for activity | researchgate.net |
| Fused pyridopyrimidine derivatives | Anticancer (HepG2 & MCF-7) | p-phenyl substitution with electron-withdrawing groups (e.g., -Cl) | Increased activity compared to electron-donating groups (e.g., -OCH₃) | mdpi.com |
| Substituted pyrido[2,3-d]pyrimidinones | Anticancer (Hepatic) | Conversion of a thioxo group to a hydrophilic, electron-rich hydrazide moiety | Significantly enhanced activity | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | Anticancer | Addition of a sterically bulky group | Reduced efficacy | nih.gov |
| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K Inhibition | Ethyl group at R¹, CONH₂ at R², and cyclopropyl at R³ | Optimal for inhibitory activity | nih.gov |
Molecular Modeling-Guided Lead Optimization
Molecular modeling has become an indispensable tool for the lead optimization of pyrido[2,3-d]pyrimidine analogues. By simulating the interactions between a ligand and its target protein at the atomic level, researchers can gain valuable insights to guide the synthesis of improved compounds.
A prominent example involves the development of NEK6 kinase inhibitors for cancer therapy. A pyrido[2,3-d]pyrimidine-4(3H)-one derivative was identified as a potent NEK6 inhibitor but suffered from poor water solubility. febscongress.org To address this, molecular modeling studies and free energy perturbation (FEP) calculations were employed to guide non-invasive structural modifications. This computational approach aimed to enhance solubility while preserving the compound's affinity for the NEK6 binding pocket, leading to the synthesis of new derivatives with improved pharmacokinetic profiles and comparable or slightly higher inhibitory activity. febscongress.org
In another study, a homology model of eukaryotic elongation factor-2 kinase (eEF-2K) was constructed to understand the binding of a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, as the crystal structure of eEF-2K was unavailable. Docking the most potent compound into the catalytic domain of the modeled kinase provided crucial information about the structural requirements for binding and inhibition. nih.gov
Molecular docking was also used to investigate potent cyanopyridone and pyrido[2,3-d]pyrimidine derivatives as dual inhibitors of VEGFR-2 and HER-2, two key targets in breast cancer. The docking simulations provided valuable insights into the binding modes of the most active compounds, offering a rational basis for their future optimization to create more effective anticancer agents. mdpi.com Similarly, docking studies were used to virtually elucidate the binding interactions of a highly potent pyrido[2,3-d]pyrimidine derivative with PIM-1 kinase, validating it as a promising targeted chemotherapeutic agent. rsc.org
The following table presents examples of how molecular modeling has guided the optimization of pyrido[2,3-d]pyrimidine derivatives.
| Derivative Class | Biological Target | Computational Method | Optimization Goal | Outcome | Reference |
|---|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine-4(3H)-one | NEK6 Kinase | Molecular Modeling, Free Energy Perturbation (FEP) | Improve water solubility while maintaining binding affinity | Synthesized new derivatives with better pharmacokinetic profiles and high activity | febscongress.org |
| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K | Homology Modeling, Molecular Docking | Understand binding pocket and structural requirements for inhibition | Provided a structural basis for the observed SAR and guided further design | nih.gov |
| Pyrido[2,3-d]pyrimidines | VEGFR-2/HER-2 | Molecular Docking | Elucidate binding modes to guide future optimization | Furnished insights into ligand-protein interactions for rational design | mdpi.com |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | Molecular Docking | Elucidate binding interactions of the lead compound | Validated the compound as a promising PIM-1 targeted agent | rsc.org |
| Pyrido[3,2-d]pyrimidine (isomer) | PI3K/mTOR | In silico Docking | Understand molecular determinants of selectivity or dual activity | Provided a better understanding of drug-kinase interactions to guide SAR analysis | mdpi.com |
Mechanistic Insights into the Biological Activity of Pyrido 2,3 D Pyrimidine Derivatives in Vitro Studies
Enzyme Inhibition Mechanisms
Pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. nih.govnih.govnih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines, pyrimidines, and certain amino acids, all of which are vital for DNA synthesis and cellular replication. nih.govresearchgate.net The inhibition of DHFR by pyrido[2,3-d]pyrimidine (B1209978) derivatives disrupts these fundamental processes, leading to the observed antiproliferative and antitumor effects. nih.govnih.govresearchgate.net
The structural similarity of the pyrido[2,3-d]pyrimidine scaffold to the natural substrate of DHFR, folic acid, allows these compounds to act as competitive inhibitors. They bind to the active site of the enzyme, preventing the binding and subsequent reduction of dihydrofolate. nih.govresearchgate.net For instance, 2,4-diaminopyrido[2,3-d]pyrimidine derivatives have shown significant DHFR inhibitory activity. nih.govresearchgate.net The binding affinity of these inhibitors can be influenced by the nature and position of substituents on the pyrido[2,3-d]pyrimidine ring system. nih.govresearchgate.net
Studies have shown that certain pyrido[2,3-d]pyrimidine derivatives can exhibit potent and selective inhibition of human DHFR (hDHFR). The elucidation of the crystal structure of hDHFR in complex with a pyrido[2,3-d]pyrimidine inhibitor has provided a basis for the rational design of new and more effective antifolate agents. nih.gov For example, a series of 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine derivatives were synthesized and evaluated for their in vitro antiproliferative activity and inhibition of recombinant human DHFR (rhDHFR), with some compounds showing significant inhibitory potential. nih.gov
Table 1: DHFR Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Compound 2 (a pyridopyrimidine derivative) | DHFR | 0.06 | nih.gov |
| Compound 13 (a 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine derivative) | rhDHFR | 0.59 | nih.gov |
| Compound 14 (a 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine derivative) | rhDHFR | 0.46 | nih.gov |
Certain derivatives of the broader pyrimidine (B1678525) class have demonstrated selective inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. nih.gov While direct studies on 4-methylpyrido[2,3-d]pyrimidine are limited in this context, the general potential for pyrimidine-based compounds to act as COX inhibitors is noteworthy.
In vitro assays have shown that some pyrimidine derivatives exhibit high selectivity towards COX-2 over COX-1. nih.gov This selectivity is a desirable characteristic for anti-inflammatory agents, as COX-1 is involved in maintaining the integrity of the stomach lining, and its inhibition can lead to gastrointestinal side effects. The inhibitory mechanism likely involves the binding of the pyrimidine scaffold to the active site of the COX-2 enzyme, thereby preventing the entry and metabolism of arachidonic acid. nih.gov Molecular docking studies have been employed to understand the binding interactions and rationalize the observed selectivity of these compounds. nih.gov
Table 2: COX-2 Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Compound C6 (an isoxazole (B147169) derivative) | COX-2 | 0.55 ± 0.03 | nih.gov |
| Compound C5 (an isoxazole derivative) | COX-2 | 0.85 ± 0.04 | nih.gov |
| Compound L1 (a pyrimidine derivative) | COX-2 | Comparable to Meloxicam | nih.gov |
| Compound L2 (a pyrimidine derivative) | COX-2 | Comparable to Meloxicam | nih.gov |
Pyrido[2,3-d]pyrimidine derivatives have emerged as a significant class of kinase inhibitors, targeting various kinases that are often dysregulated in cancer and other diseases. nih.govresearchgate.net Their mechanism of action typically involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. ekb.egmdpi.com
A number of pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.netresearchgate.net Specifically, these compounds have shown inhibitory activity against CDK2/Cyclin A and CDK4/Cyclin D1 complexes. researchgate.netnih.gov The inhibition of these CDKs leads to cell cycle arrest, typically at the G1 phase, and can induce apoptosis in cancer cells. rsc.org
For instance, a library of 4-aminopyrido[2,3-d]pyrimidine derivatives was synthesized, and their inhibitory activity against CDK2-Cyclin A and CDK4/Cyclin D was evaluated in vitro. researchgate.net Some of these compounds demonstrated significantly higher activity than the known CDK inhibitor roscovitine. researchgate.net Molecular modeling studies have suggested that these derivatives bind to the ATP-binding pocket of CDK2 in a manner similar to ATP itself. researchgate.net The structure-activity relationship studies indicate that substitutions at the C-2 and C-7 positions of the pyrido[2,3-d]pyrimidine ring are crucial for their CDK inhibitory and antiproliferative activities. researchgate.net
Table 3: CDK Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Compound 4c | CDK2-Cyclin A | 0.3 | researchgate.net |
| Compound 11a | CDK2-Cyclin A | 0.09 | researchgate.net |
| Compound 5 | CDK4/Cyclin D1 | - | nih.gov |
| Compound 10 | CDK4/Cyclin D1 | - | nih.gov |
Pyrido[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. ekb.egnih.govnih.gov These compounds have shown potent inhibitory activity against both wild-type EGFR and its clinically relevant mutants, including the drug-resistant EGFRL858R/T790M double mutant. ekb.egnih.govnih.gov
The mechanism of inhibition involves the binding of the pyrido[2,3-d]pyrimidine core to the hinge region of the EGFR kinase domain, mimicking the binding of the adenine (B156593) moiety of ATP. ekb.eg The substituents on the pyrido[2,3-d]pyrimidine scaffold play a crucial role in determining the potency and selectivity of the inhibitors. For example, certain derivatives have been designed to form a covalent bond with a cysteine residue (Cys797) in the active site of EGFR, leading to irreversible inhibition. However, the focus has also been on developing reversible inhibitors that show high selectivity for the mutant forms of EGFR over the wild-type, thereby minimizing off-target toxicities. nih.govnih.gov
One study reported a thieno[3,2-d]pyrimidine (B1254671) derivative, structurally related to pyrido[2,3-d]pyrimidines, that exhibited an IC50 value of 13 nM against EGFRL858R/T790M and was over 76-fold more selective for the mutant enzyme compared to wild-type EGFR. nih.govnih.gov Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors and guiding the design of new compounds with improved activity and selectivity. ekb.eg
Table 4: EGFR Kinase Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine and Related Derivatives
| Compound | Target | IC50 (nM) | Selectivity (over EGFRwt) | Reference |
| Compound B1 (a thieno[3,2-d]pyrimidine derivative) | EGFRL858R/T790M | 13 | >76-fold | nih.govnih.gov |
| Compound 2a (a pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone) | EGFRwt | - | - | ekb.eg |
| Compound 5 | EGFR | - | - | nih.gov |
| Compound 10 | EGFR | - | - | nih.gov |
Derivatives of pyrido[2,3-d]pyrimidine and the structurally similar thieno[2,3-d]pyrimidine (B153573) have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.govnih.govresearchgate.net The inhibition of VEGFR-2 kinase activity blocks the signaling cascade that leads to the proliferation, migration, and survival of endothelial cells, thereby inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. nih.govnih.gov
The mechanism of action of these inhibitors involves their binding to the ATP-binding site within the kinase domain of VEGFR-2. nih.govmdpi.com Structure-activity relationship studies have shown that the nature of the substituents on the heterocyclic core is critical for potent VEGFR-2 inhibition. For example, a thieno[2,3-d]pyrimidine derivative linked to a 1-(3-chloro-4-methylphenyl)-3-phenyl urea (B33335) moiety exhibited a highly potent VEGFR-2 inhibition with an IC50 value in the nanomolar range. nih.gov Molecular docking studies have been utilized to predict the binding modes of these compounds within the VEGFR-2 active site and to rationalize their inhibitory activities. nih.govmdpi.com
Table 5: VEGFR-2 Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine and Related Derivatives
| Compound | Target | IC50 (nM) | Reference |
| Compound 21e (a thieno[2,3-d]pyrimidine derivative) | VEGFR-2 | 21 | nih.gov |
| Compound 17f (a thieno[2,3-d]pyrimidine derivative) | VEGFR-2 | 230 | nih.gov |
| Compound 6 (a nicotinamide (B372718) derivative) | VEGFR-2 | 60.83 | mdpi.com |
| Compound 10 (a nicotinamide derivative) | VEGFR-2 | 63.61 | mdpi.com |
Kinase Inhibition Mechanisms
Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition
Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of both chlorophyll (B73375) and heme. unl.edu It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. unl.edu Inhibition of PPO leads to an accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. unl.edu This accumulation results in photosensitization and the generation of reactive oxygen species, ultimately causing cellular damage. unl.edu
In the quest for new PPO inhibitors, a series of novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were designed and synthesized. nih.gov Several of these compounds exhibited potent inhibition of tobacco PPO (mtPPO) and promising herbicidal activities. nih.gov Notably, the compound 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (compound 11q ) demonstrated a Ki value of 0.0074 μM against mtPPO, which was six times more potent than the commercial herbicide flumioxazin (B1672886) (Ki = 0.046 μM). nih.gov This compound also showed a broad spectrum of weed control in both pre- and post-emergence applications. nih.gov
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivative against Tobacco PPO (mtPPO)
| Compound | K |
|---|---|
| 11q | 0.0074 |
| flumioxazin | 0.046 |
Data sourced from a study on pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids as PPO inhibitors. nih.gov
Other Kinase Targets (e.g., PIM-1, PDGFRβ, FGFR, c-src, PI3K/mTOR, Src, Abl, MAP kinases)
Pyrido[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. rsc.orgnih.gov
PIM-1 Kinase:
A series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their PIM-1 kinase inhibitory activity. rsc.org Two compounds from this series, compounds 4 and 10 , displayed potent inhibition with IC50 values of 11.4 nM and 17.2 nM, respectively. rsc.org Their inhibitory activity was comparable to the known kinase inhibitor staurosporine (B1682477) (IC50 = 16.7 nM). rsc.org Molecular docking studies suggested that these compounds bind effectively to the PIM-1 protein. rsc.orgrsc.org
PDGFRβ, FGFR, and c-src:
One study identified a highly potent tyrosine kinase inhibitor, a pyrido[2,3-d]pyrimidine derivative designated as compound 65 , with IC50 values of 1.11, 0.13, 0.45, and 0.22 μM against PDGFR, FGFR, EGFR, and c-src tyrosine kinases, respectively. nih.gov
PI3K/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and survival. nih.gov A series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives were identified as potent dual inhibitors of PI3K and mTOR. nih.gov The interplay between the PIM kinases and the PI3K/AKT/mTOR pathway has also been a subject of interest, with combined inhibition showing enhanced anticancer effects in some cancer models. nih.gov
Src and Abl Kinases: The pyrido[2,3-d]pyrimidine derivative PD180970 was found to be an ATP-competitive protein tyrosine kinase inhibitor. nih.gov It effectively reduced the tyrosine phosphorylation of p210Bcr-Abl and its substrates in human chronic myelogenous leukemia (K562) cells. nih.gov
MAP Kinases: The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade in cancer. nih.gov Pyrido[2,3-d]pyrimidine derivatives have been explored as inhibitors of kinases within this pathway, such as p38 MAP kinase. rsc.org
Table 2: Kinase Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase(s) | IC |
Reference |
|---|---|---|---|
| 4 | PIM-1 | 11.4 nM | rsc.org |
| 10 | PIM-1 | 17.2 nM | rsc.org |
| 65 | PDGFR | 1.11 μM | nih.gov |
| FGFR | 0.13 μM | nih.gov | |
| EGFR | 0.45 μM | nih.gov | |
| c-src | 0.22 μM | nih.gov | |
| PD180970 | p210Bcr-Abl | 170 nM (cellular phosphorylation) | nih.gov |
This table presents a selection of pyrido[2,3-d]pyrimidine derivatives and their reported inhibitory concentrations against various kinases.
Receptor Binding Molecular Mechanisms
The therapeutic potential of pyrido[2,3-d]pyrimidine derivatives often stems from their ability to bind to the active sites of enzymes, particularly kinases. Molecular docking studies have provided valuable insights into the binding modes of these inhibitors. For instance, the binding interactions of a potent PIM-1 inhibitor, compound 4 , with the PIM-1 protein have been virtually elucidated, highlighting the key interactions responsible for its inhibitory activity. rsc.orgrsc.org
In the case of Mps1 kinase inhibitors with a pyrido[3,4-d]pyrimidine (B3350098) core, molecular dynamics simulations revealed that the pyrimidine ring forms a crucial hydrogen bond with Gly605 in the hinge region of the kinase. mdpi.com Furthermore, it was discovered that Lys529 can form an important hydrogen bond with many of these inhibitors, further enhancing their binding affinity. mdpi.com The backbone of the pyrido[3,4-d]pyrimidine scaffold was found to have a strong hydrophobic interaction with the hinge region of Mps1, which is a common feature for potent inhibitors of this kinase. mdpi.com
Cellular and Subcellular Mechanisms of Action (In Vitro)
Antiproliferative Effects on Human Cancer Cell Lines
A significant body of research has demonstrated the potent antiproliferative activity of pyrido[2,3-d]pyrimidine derivatives against a variety of human cancer cell lines. nih.govnih.gov For example, a series of newly synthesized pyrido[2,3-d]pyrimidines and their tricyclic derivatives were screened for their cytotoxicity against breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cell lines. nih.gov Compounds 6b , 6e , and 8d were identified as particularly active. nih.gov
In another study, novel pyrido[2,3-d]pyrimidine derivatives, compounds 4 and 11 , showed remarkable cytotoxicity against MCF-7 cells with IC50 values of 0.57 μM and 1.31 μM, and against HepG2 cells with IC50 values of 1.13 μM and 0.99 μM, respectively. rsc.org Furthermore, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated for their antiproliferative effects against four human cancer cell lines (K562, Colo-205, MDA-MB-231, and IMR-32). nih.gov Among them, compounds 6d , 6e , and 6i displayed good activity across most of the cell lines tested. nih.gov
A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were also synthesized and evaluated for their anticancer activity. nih.gov Compounds 8a , 8b , and 9a exhibited the highest cytotoxic activities and were further investigated. nih.gov Compound 8a showed potent inhibitory activity against the prostate cancer cell line PC-3 with an IC50 of 7.98 µM. nih.gov
Table 3: Antiproliferative Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC |
Reference |
|---|---|---|---|
| 4 | MCF-7 | 0.57 | rsc.org |
| HepG2 | 1.13 | rsc.org | |
| 11 | MCF-7 | 1.31 | rsc.org |
| HepG2 | 0.99 | rsc.org | |
| 8a | PC-3 | 7.98 | nih.gov |
| 8d | A-549 | 7.23 | nih.gov |
This table provides a snapshot of the cytotoxic potential of various pyrido[2,3-d]pyrimidine derivatives against different cancer cell lines.
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Many anticancer agents exert their effects by inducing apoptosis in cancer cells. nih.gov Several pyrido[2,3-d]pyrimidine derivatives have been shown to be potent inducers of apoptosis. nih.govnih.gov
For instance, a study on pyrido[2,3-d]pyrimidine derivatives as cyclin-dependent kinase (CDK) inhibitors found that compounds 6b and 8d induced apoptosis in PC-3 and MCF-7 cells, respectively. nih.gov This was accompanied by the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, a PIM-1 kinase inhibitor, compound 4 , was found to significantly activate apoptosis in MCF-7 cells, increasing the total apoptosis by 58.29-fold compared to the control. rsc.orgrsc.org This compound also caused cell cycle arrest at the G1 phase. rsc.orgrsc.org
Caspases are a family of proteases that play a central role in the execution phase of apoptosis. nih.gov The activation of effector caspases, such as caspase-3, leads to the cleavage of various cellular substrates, ultimately resulting in cell death. nih.govnih.gov
The apoptotic activity of several pyrido[2,3-d]pyrimidine derivatives has been linked to the activation of caspases. nih.govnih.gov For example, the pyrido[2,3-d]pyrimidine derivative 65 was found to induce apoptosis in PC-3 and MCF-7 cells, which was primarily mediated by the activation of caspase-3. nih.gov In another study, the highly active EGFR inhibitor 8a , a pyrido[2,3-d]pyrimidin-4(3H)-one derivative, was shown to induce a 5.3-fold increase in the level of caspase-3 in PC-3 cells, confirming its pro-apoptotic mechanism. nih.gov The induction of apoptosis in PC-3 cells by compound 6b was also associated with the activation of caspase-3. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Number/Name | Chemical Name/Description |
|---|---|
| 4 | A novel bioactive pyrido[2,3-d]pyrimidine derivative |
| 10 | A novel bioactive pyrido[2,3-d]pyrimidine derivative |
| 11 | A novel bioactive pyrido[2,3-d]pyrimidine derivative |
| 11q | 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
| 65 | A pyrido[2,3-d]pyrimidine derivative and potent tyrosine kinase inhibitor |
| 6b | A pyrido[2,3-d]pyrimidine derivative |
| 6d | A 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivative |
| 6e | A pyrido[2,3-d]pyrimidine derivative and a 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivative |
| 6i | A 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivative |
| 8a | A pyrido[2,3-d]pyrimidin-4(3H)-one derivative |
| 8b | A pyrido[2,3-d]pyrimidin-4(3H)-one derivative |
| 8d | A tricyclic derivative of pyrido[2,3-d]pyrimidine and a pyrido[2,3-d]pyrimidin-4(3H)-one derivative |
| 9a | A pyrido[2,3-d]pyrimidin-4(3H)-one derivative |
| PD180970 | A pyrido[2,3-d]pyrimidine derivative |
| flumioxazin | A commercial herbicide and PPO inhibitor |
Regulation of Apoptotic and Anti-apoptotic Proteins (e.g., Bax, Bcl-2)
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. nih.govnih.govyoutube.com This family includes both pro-apoptotic members, such as Bcl-2-associated X protein (Bax) and Bcl-2 homologous antagonist/killer (Bak), and anti-apoptotic members, like Bcl-2 itself, Bcl-xL, and Mcl-1. nih.govnih.govyoutube.com The balance between these opposing factions dictates the cell's fate, with a shift towards pro-apoptotic proteins leading to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, culminating in programmed cell death. nih.govyoutube.com
Certain pyrido[2,3-d]pyrimidine derivatives have been identified as inducers of apoptosis. For instance, some derivatives have been shown to trigger apoptosis and inhibit the epidermal growth factor receptor (EGFR), a key player in cell survival signaling. nih.gov The induction of apoptosis by these compounds is often associated with the modulation of Bcl-2 family proteins. For example, some anticancer agents can cause an increase in the Bax/Bcl-2 ratio, which promotes apoptosis. nih.gov
The general mechanism involves the binding of anti-apoptotic Bcl-2 proteins to pro-apoptotic members, sequestering them and preventing them from inducing mitochondrial outer membrane permeabilization. nih.gov Small molecule inhibitors, sometimes referred to as "BH3 mimetics," can disrupt this interaction, freeing the pro-apoptotic proteins to initiate the apoptotic cascade. nih.gov
Cell Cycle Modulation (e.g., G2/M phase arrest)
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Checkpoints exist to halt the cycle in response to cellular stress or damage, allowing for repair or, if the damage is too severe, the initiation of apoptosis. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis.
Several pyrido[2,3-d]pyrimidine derivatives have been shown to exert their anticancer effects by modulating the cell cycle. mdpi.com A notable example is the induction of cell cycle arrest at the G2/M phase. nih.govnih.gov This arrest prevents the proliferation of cancer cells and can be a precursor to apoptosis. The mechanism of G2/M arrest often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, a decrease in the levels of cyclin A and cyclin B1, which are crucial for the G2 to M transition, can lead to cell cycle arrest at this phase. nih.gov
It has been observed that arresting the cell cycle in the G2/M phase can enhance the early stages of HIV replication. nih.gov This suggests a complex interplay between cell cycle regulation and viral infection processes.
Anti-inflammatory Mechanistic Investigations
The anti-inflammatory properties of certain pyrido[2,3-d]pyrimidine derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.net COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation.
By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory effects. researchgate.net Molecular docking studies have suggested that pyrido[2,3-d]pyrimidine derivatives can fit into the active site of the COX-2 enzyme, forming interactions that block its catalytic activity. researchgate.net The in vivo anti-inflammatory activity of these compounds has been demonstrated in models such as the carrageenan-induced paw edema test, where they have been shown to reduce swelling and decrease the concentration of prostaglandin (B15479496) E2 (PGE2) in the blood. nih.gov
Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic)
The pyrimidine scaffold is a component of many endogenous substances, which may allow pyrimidine derivatives to interact with genetic material and enzymes in microbial cells. nih.gov Pyrido[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities.
Antibacterial: Several pyrido[2,3-d]pyrimidine derivatives have shown good in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For example, certain 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles have exhibited notable activity against Staphylococcus and Bacillus cereus (Gram-positive), as well as Proteus mirabilis and Serratia marcescens (Gram-negative). researchgate.net The mechanism of action for some of these compounds is thought to involve the hydrolysis of a nitrile group to an amide, which then forms crucial interactions with the bacterial target. researchgate.net
Antifungal: Some pyrido[2,3-d]pyrimidine derivatives have also displayed antifungal properties. researchgate.net
Antiviral: The potential for antiviral activity is also an area of interest, with suggestions for further research into their effects on viruses like HIV and Hepatitis B/C. researchgate.net
The antimicrobial potential of these compounds is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis.
Herbicidal Mode of Action (in vitro/mechanistic)
A series of novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their herbicidal activity. nih.govnih.gov These studies have shown that many of these compounds exhibit good activity against certain plant species, particularly monocots like bentgrass. nih.govnih.gov
The proposed mode of action for some of these herbicidal derivatives is the inhibition of protoporphyrinogen oxidase (PPO). nih.govnih.gov PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. Molecular docking studies have supported the interaction of these compounds with the PPO enzyme. nih.gov However, physiological results have sometimes indicated that the observed herbicidal effect in vivo might be due to a metabolite of the original compound acting on a different molecular target. nih.govnih.gov
Potential Applications and Future Research Directions of Pyrido 2,3 D Pyrimidine Scaffolds in Advanced Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
The construction of the pyrido[2,3-d]pyrimidine (B1209978) skeleton is a focal point of extensive research, with chemists continuously developing more efficient, versatile, and sustainable synthetic methods. Traditional approaches generally involve the annelation of a pyridine (B92270) ring onto a pre-existing, appropriately substituted pyrimidine (B1678525). jocpr.com These methods typically utilize an aminopyrimidine, which can be cyclized through various means. nih.gov
Modern synthetic strategies have evolved to include:
Multi-Component Reactions (MCRs): These reactions offer a highly efficient route to complex molecular architectures in a single step from three or more starting materials. One-pot, three-component reactions involving an N,N-dimethyl-6-aminouracil, various aldehydes, and a compound with an active methylene (B1212753) group have been developed to produce highly functionalized pyrido[2,3-d]pyrimidines. researchgate.net This approach minimizes waste and reduces reaction time, aligning with the principles of green chemistry. researchgate.net
Catalyst-Driven Syntheses: The use of novel catalysts is expanding the synthetic toolbox. For instance, heterogeneous ionic liquid catalysts have been employed to facilitate the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives in aqueous media, offering advantages like easy catalyst recovery and reuse. researchgate.net
Intramolecular Cyclization: A common and powerful strategy involves the intramolecular cyclization of a propionyl derivative attached to a pyrimidine ring. jocpr.com A key example is the synthesis of an intermediate for Palbociclib, which involves a palladium-catalyzed coupling of a substituted pyrimidine with crotonic acid, followed by an intramolecular cyclization to form the bicyclic system. nih.gov
Acylation and Heterocyclization: Direct synthesis methods have been described where an o-aminonicotinonitrile is subjected to an acylation or thioacylation process, which is then followed by an intramolecular heterocyclization to yield the desired pyrido[2,3-d]pyrimidine core. rsc.org
Future research in this area is directed towards developing stereoselective syntheses, exploring novel catalytic systems (including photocatalysis), and expanding the diversity of accessible substituent patterns to generate vast libraries of analogues for screening. acs.org
Advanced Computational Design and Optimization of Pyrido[2,3-d]pyrimidine Analogues
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of pyrido[2,3-d]pyrimidine-based compounds. By integrating molecular modeling, structure-activity relationship (SAR) studies, and in silico screening, researchers can rationally design analogues with enhanced potency and selectivity for specific biological targets.
A prime example is the design of inhibitors for Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Researchers have designed and synthesized new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives based on the essential pharmacophoric features of known EGFR inhibitors. nih.gov Computational studies, including molecular docking, are used to predict how these newly designed molecules will bind to the ATP-binding pocket of the EGFR kinase domain. This allows for the pre-selection of candidates with the highest predicted binding affinity and the most favorable interactions with key amino acid residues, such as those in the hinge region. nih.gov
This design strategy has been successfully applied to develop inhibitors against both wild-type (EGFRWT) and mutated forms of the receptor (e.g., EGFRT790M), which is responsible for acquired resistance to first-generation inhibitors. nih.gov The process involves:
Lead Compound Identification: Starting with a known inhibitor or the basic pyrido[2,3-d]pyrimidine scaffold.
In Silico Modification: Introducing various substituents and functional groups to the core structure virtually.
Molecular Docking & Scoring: Simulating the binding of each analogue to a 3D model of the target protein and ranking them based on predicted binding energy and interaction patterns.
Synthesis & Biological Evaluation: Synthesizing the most promising candidates identified in silico and testing their actual biological activity to validate the computational model.
This iterative cycle of computational design, synthesis, and testing significantly refines the optimization process, leading to the identification of highly potent and selective compounds while minimizing the time and resources spent on synthesizing less active molecules.
Elucidation of Broader Biological Mechanisms and Target Identification
The versatility of the pyrido[2,3-d]pyrimidine scaffold allows it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov While its role as a kinase inhibitor is most prominent, research continues to uncover new mechanisms of action and identify novel protein targets. The primary biological activities are attributed to its function as an ATP-competitive inhibitor, where it occupies the ATP-binding site of enzymes, thereby blocking their downstream signaling pathways. mdpi.com
Key biological targets and mechanisms that have been identified include:
| Target Family | Specific Target/Enzyme | Biological Significance & Mechanism | Representative Compounds/Derivatives |
|---|---|---|---|
| Kinases | Tyrosine Kinases (e.g., EGFR, c-Src, PDGFr, FGFr) | Inhibition of these kinases blocks signaling pathways involved in cell proliferation, survival, and angiogenesis, which are crucial for cancer growth. nih.gov | PD180970, various substituted pyrido[2,3-d]pyrimidinones |
| Cyclin-Dependent Kinases (CDK4/6) | Inhibition leads to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. nih.gov | Palbociclib | |
| Phosphoinositide 3-kinase (PI3K) / mTOR | Inhibition of the PI3K/mTOR pathway disrupts critical cell growth, proliferation, and survival signals. nih.govmdpi.com | Voxtalisib, AZD8055 | |
| PIM-1 Kinase | Inhibition of this serine/threonine kinase has been shown to induce apoptosis (programmed cell death) in cancer cells. rsc.org | Substituted pyrido[2,3-d]pyrimidines | |
| Metabolic Enzymes | Dihydrofolate Reductase (DHFR) | Inhibition blocks the synthesis of tetrahydrofolate, a crucial cofactor for DNA synthesis, thereby halting the proliferation of cancer cells and certain parasites. nih.govmdpi.com | 5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine |
| Receptors | Ephrin Receptor (EPH) | Targeting EPH, which is often overexpressed in cancers, can disrupt tumor growth and metastasis. mdpi.com | PD-173955 |
| Ion Channels | TRPC5 | Modulation of this transient receptor potential cation channel is being investigated for various physiological conditions. google.com | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives |
Future research is focused on using chemoproteomics and other advanced techniques to perform unbiased screens, which will help identify previously unknown binding partners for pyrido[2,3-d]pyrimidine derivatives. This will broaden their therapeutic potential and elucidate their polypharmacology—the ability to interact with multiple targets, which can be advantageous for treating complex diseases like cancer.
Applications in Agrochemical Research
Beyond pharmaceuticals, the unique chemical properties of the pyrido[2,3-d]pyrimidine scaffold are being leveraged in the field of agrochemicals, particularly for the development of novel herbicides.
A significant breakthrough has been the design and synthesis of hybrid molecules combining pyrido[2,3-d]pyrimidine-2,4-dione with a benzoxazinone (B8607429) moiety. nih.gov These compounds have been identified as potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants. nih.gov Inhibition of PPO leads to the accumulation of a phototoxic intermediate, causing rapid cell membrane disruption and plant death.
Key Research Findings:
High Potency: One of the most active compounds developed, 11q (3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] mdpi.comnih.govoxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione), demonstrated a Ki value of 0.0074 µM against tobacco PPO. This was six times more potent than the commercial herbicide flumioxazin (B1672886). nih.gov
Broad-Spectrum Efficacy: Compound 11q showed effective control over a wide range of weed species when applied at rates of 37.5 to 150 grams of active ingredient per hectare. nih.gov
Crop Selectivity: Importantly, the compound exhibited good selectivity, showing safety for key crops like maize, soybean, peanut, and cotton at high application rates, and for rice and wheat at lower rates, indicating its potential for practical use in agriculture. nih.gov
Additionally, some pyrido[2,3-d]pyrimidine derivatives have been reported to possess molluscicidal activity against snails like Biomphalaria alexandrina, which are intermediate hosts for schistosomiasis. jocpr.com This suggests a broader potential for this chemical class in pest management. Future research will likely focus on optimizing the herbicidal activity, expanding the spectrum of controlled weeds, and investigating other potential agrochemical applications, such as fungicides and insecticides.
Emerging Applications in Material Science
While the vast majority of research on pyrido[2,3-d]pyrimidines has been concentrated in medicinal and biological chemistry, the inherent properties of this nitrogen-rich heterocyclic system suggest potential for its use in material science. This area remains largely unexplored, representing a significant frontier for future research.
Nitrogen-containing heterocyclic compounds are known to be prevalent in the development of functional materials. researchgate.net The pyrido[2,3-d]pyrimidine scaffold possesses several features that could be advantageous in this context:
Electronic Properties: The fused aromatic system with multiple nitrogen atoms creates a unique electronic structure. These electron-deficient (π-deficient) characteristics could be exploited in the design of organic semiconductors, specifically as n-type materials for organic electronics like organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).
Coordination Chemistry: The nitrogen atoms can act as ligands, capable of coordinating with metal ions. This opens the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers. Such materials could have applications in gas storage, catalysis, or as chemical sensors.
Photophysical Properties: Functionalization of the pyrido[2,3-d]pyrimidine core with chromophores could lead to new fluorescent dyes or photosensitizers. Their photophysical properties could be tuned by chemical modification for applications in bio-imaging, sensing, or photodynamic therapy.
Currently, there is a lack of specific studies demonstrating the application of pyrido[2,3-d]pyrimidines in these areas. Therefore, future research directions should include the synthesis of tailored derivatives and a thorough investigation of their photophysical, electronic, and self-assembly properties to unlock their potential as building blocks for the next generation of advanced functional materials.
Q & A
Basic Research Questions
Q. What are the most effective synthetic strategies for preparing 4-methylpyrido[2,3-d]pyrimidine derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions or functionalization of preformed pyridopyrimidine scaffolds. For example:
- Ullmann coupling : Used to synthesize 4-amino-5-methylfuro[2,3-d]pyrimidine intermediates, which are then alkylated at the N4 position with aryl iodides to introduce substituents .
- Multi-step protocols : Cyclization of substituted pyridines with aldehydes or ketones under basic conditions (e.g., potassium phosphate in water at 100°C) yields dihydropyrido[2,3-d]pyrimidinones .
- Purification : Column chromatography or recrystallization is essential to isolate high-purity products .
Q. How can researchers characterize the structural integrity of this compound derivatives?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methyl groups at C4) .
- Mass spectrometry : High-resolution MS validates molecular formulas and detects synthetic byproducts .
- X-ray crystallography : Resolves ambiguities in fused-ring systems and substitution patterns .
Q. What in vitro assays are suitable for preliminary screening of bioactivity in these compounds?
- Methodological Answer :
- Kinase inhibition assays : Use ATP-competitive binding assays (e.g., PI3Kα/mTOR inhibition) with IC₅₀ determination via fluorescence polarization .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects .
Advanced Research Questions
Q. How do structural modifications at the 2- and 4-positions influence kinase selectivity in 4-methylpyrido[2,3-d]pyrimidines?
- Methodological Answer :
- SAR studies : Small alkyl groups (e.g., methyl at C4) enhance PI3K/mTOR dual inhibition, while bulky substituents (e.g., biphenylyltetrazole) improve AT1 receptor antagonism .
- Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses in kinase ATP pockets, guiding rational design .
- In vivo validation : Compare pressor response inhibition in A II-infused rat models to confirm selectivity .
Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure oral bioavailability and metabolic stability (e.g., liver microsome assays) to identify poor absorption or rapid clearance .
- Formulation optimization : Use liposomal encapsulation or prodrug strategies to enhance solubility and tissue penetration .
- Disease models : Test in Goldblatt (2K-1C) hypertensive rats or xenograft tumor models to correlate target engagement with therapeutic outcomes .
Q. How can researchers design multi-targeted 4-methylpyrido[2,3-d]pyrimidines for complex diseases like cancer?
- Methodological Answer :
- Scaffold hybridization : Fuse pyridopyrimidine cores with indole or pyrrole moieties to diversify binding modes (e.g., polyfunctional hybrids in Scheme 1 ).
- Proteomic profiling : Phosphoproteomics or kinome-wide screens identify off-target effects and polypharmacological potential .
- Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) in checkerboard assays to quantify combinatorial indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
